Coumarin hydrazine

Descripción

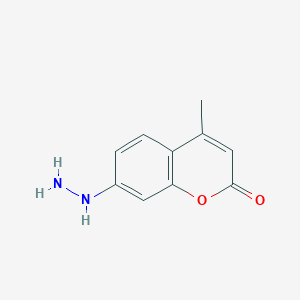

Structure

2D Structure

Propiedades

IUPAC Name |

7-hydrazinyl-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGALTRTXIDNBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 7 Hydrazinyl 4 Methyl 2h Chromen 2 One and Analogous Chromen 2 One Hydrazines

General Synthetic Routes for Hydrazinyl Chromen-2-one Scaffolds

The introduction of a hydrazinyl group onto the chromen-2-one core is a key step in the synthesis of this class of compounds. Several general strategies have been developed to achieve this transformation, often utilizing readily available coumarin (B35378) precursors.

Synthesis utilizing 7-hydroxy-4-methyl-2H-chromen-2-one as a Key Precursor

A common and efficient pathway to 7-hydrazinyl-4-methyl-2H-chromen-2-one involves the use of its 7-hydroxy counterpart. The synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one itself is typically achieved through the Pechmann condensation, reacting resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of a condensing agent like concentrated sulfuric acid. eresearchco.comslideshare.net Once obtained, the 7-hydroxy group can be converted to a hydrazinyl group.

Another approach involves the alkylation of 7-hydroxy-4-methyl-2H-chromen-2-one with a suitable reagent like ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the corresponding acetohydrazide derivative. sciforum.net This method provides a versatile intermediate for further modifications.

Reaction Pathways Involving Halogenated Chromen-2-ones with Hydrazine Hydrate

Halogenated coumarins serve as valuable precursors for the synthesis of hydrazinyl derivatives. For instance, a 7-halo-substituted 4-methyl-2H-chromen-2-one can undergo nucleophilic aromatic substitution with hydrazine hydrate to furnish the desired 7-hydrazinyl product. This reaction is a direct and effective method for introducing the hydrazine moiety at the 7-position of the coumarin ring.

Preparation of Chromen-2-one Acetohydrazide Derivatives

Chromen-2-one acetohydrazide derivatives are important intermediates and can be synthesized through several routes. A primary method involves the reaction of a hydroxy-substituted chromen-2-one with ethyl chloroacetate, followed by treatment with hydrazine hydrate. sciforum.netmdpi.com For example, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester can be reacted with hydrazine hydrate to produce (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. mdpi.comnih.gov These acetohydrazide derivatives are then readily available for condensation reactions to form hydrazones. mdpi.com

Another strategy involves the synthesis of coumarin-based acetohydrazide-1,2,3-triazole derivatives. This multi-step synthesis can start from 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and ultimately leads to the desired acetohydrazide derivatives through a series of reactions involving the introduction of a triazole moiety. nih.gov

Formation of Hydrazone Derivatives via Condensation with Formyl or Acetyl Coumarins

The direct condensation of hydrazine hydrate or its derivatives with formyl or acetyl coumarins is a widely used method for preparing coumarin-based hydrazones. mdpi.comeresearchco.com For instance, 3-acetylcoumarin (B160212) can react with various benzoyl hydrazides in the presence of a catalyst, such as acetic acid or molecular iodine, to yield coumarin N-acylhydrazone derivatives. mdpi.com Similarly, formyl coumarins, which can be synthesized via reactions like the Duff reaction on hydroxycoumarins, readily react with hydrazines to form the corresponding hydrazones. eresearchco.com This approach allows for the introduction of a wide variety of substituents on the hydrazone moiety, enabling the synthesis of a diverse library of compounds. mdpi.comresearchgate.net

Advanced Derivatization Strategies for Functional Enhancement and Bioactivity Modulation

The hydrazinyl group on the chromen-2-one scaffold provides a reactive handle for a multitude of chemical transformations, allowing for the synthesis of a wide array of derivatives with potentially enhanced functionalities and biological activities.

Formation of Hydrazone Linkages with Diverse Aldehydes and Ketones

One of the most common and effective derivatization strategies is the condensation of the hydrazinyl group with a diverse range of aldehydes and ketones to form stable hydrazone linkages. sciforum.netbinghamton.edursc.orgnih.govnih.govbiointerfaceresearch.comnih.govsathyabama.ac.inresearchgate.net This reaction is typically carried out under mild conditions, often with acid catalysis, and results in the formation of a C=N double bond. mdpi.comwikipedia.org

The versatility of this approach lies in the vast number of commercially available or readily synthesizable aldehydes and ketones, which allows for the introduction of a wide variety of structural motifs onto the coumarin core. binghamton.edursc.orgnih.gov This molecular hybridization strategy has been extensively used to create libraries of coumarin-hydrazone conjugates for biological screening. rsc.orgrsc.org For example, coumarin-based hydrazones have been synthesized and evaluated for their α-glucosidase inhibitory activity, demonstrating the potential of this derivatization strategy in modulating bioactivity. rsc.orgrsc.org The reaction of coumarin hydrazides with various aromatic aldehydes has been shown to produce Schiff's bases with potential antimicrobial properties. mdpi.comresearchgate.net

The table below showcases examples of different aldehydes and ketones that have been condensed with coumarin hydrazines to generate diverse hydrazone derivatives.

| Starting Coumarin Hydrazine/Hydrazide | Aldehyde/Ketone | Resulting Hydrazone Derivative Type | Reference |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Aromatic aldehydes (e.g., benzaldehyde, substituted benzaldehydes) | (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid arylidenehydrazides | mdpi.comresearchgate.net |

| 3-Acetylcoumarin | Benzoyl hydrazides | Coumarin N-acylhydrazone derivatives | mdpi.com |

| 7-Hydrazinyl-4-methyl-2H-chromen-2-one | Various aldehydes and ketones | 7-(Alkylidene/Arylidenehydrazinyl)-4-methyl-2H-chromen-2-ones | sciforum.netbinghamton.edu |

| Coumarin-based aldehyde | Acid hydrazides | Coumarin-hydrazone conjugates | rsc.orgrsc.org |

| 2-Coumarin-4-oxyacetohydrazide | Benzaldehyde | N'-benzylidene-2-coumarin-4-oxyacetohydrazide | biointerfaceresearch.com |

| 8-Formyl-7-hydroxycoumarin | Niacin hydrazide | Coumarin derivative with a hydrazone linkage | scispace.com |

Incorporation of N-Piperazine Moieties at the Hydrazinyl Position

The integration of piperazine (B1678402) moieties into coumarin-based structures is a significant area of synthetic development. One established method involves the reaction of a coumarin derivative bearing a suitable leaving group with an appropriate arylpiperazine. For instance, a series of novel 6-acetyl-7-hydroxy-4-methylcoumarin derivatives containing a piperazine group has been synthesized. mdpi.com The synthesis starts with 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one, which is reacted with various substituted arylpiperazines in acetonitrile, in the presence of potassium iodide and potassium carbonate, to yield the final products. mdpi.com Microwave irradiation has also been employed to facilitate this reaction, with final products purified by column chromatography. mdpi.com

Another approach involves the Mn(OAc)₃-mediated radical cyclization of unsaturated diacyl and alkyl-acyl piperazine compounds with 1,3-dicarbonyls to produce novel piperazine-substituted dihydrofuran derivatives. nih.gov While this method does not directly involve a hydrazinyl-chromen-2-one, it represents a valid strategy for incorporating piperazine rings into complex heterocyclic systems. General synthetic routes to N-arylpiperazines often include Pd-catalyzed Buchwald–Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reactions, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems. mdpi.com

The following table details some of the N-piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin synthesized via the butoxy linker strategy. mdpi.com

| Starting Arylpiperazine | Resulting Coumarin Derivative |

| 4-(2-methoxyphenyl)piperazine | 6-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one |

| 4-(3-methoxyphenyl)piperazine | 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one |

| 4-(3-bromophenyl)piperazine | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one |

| 4-(2-chlorophenyl)piperazine | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one |

| 4-(2-fluorophenyl)piperazine | 6-acetyl-7-{4-[4-(2-fluorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one |

| 4-(2,3-dichlorophenyl)piperazine | 6-acetyl-7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one |

Hybridization with Thiazole (B1198619) Ring Systems

The hybridization of the chromen-2-one scaffold with thiazole and related ring systems has been achieved through various synthetic routes. A prominent method involves constructing a thiazolidin-4-one ring from a coumarin hydrazide precursor. nih.gov This process begins with the synthesis of (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide from the corresponding methyl ester. nih.gov This di-hydrazide is then condensed with various aromatic aldehydes to form Schiff's bases. nih.gov Subsequent cyclo-condensation of these intermediates with 2-mercapto-acetic acid (thioglycolic acid) in the presence of anhydrous zinc chloride yields the final N-(2-aryl-4-oxothiazolidin-3-yl) acetamide (B32628) derivatives, effectively linking the coumarin and thiazolidinone rings. nih.gov

Another strategy involves the direct reaction of a modified coumarin with an aminobenzothiazole derivative. For example, a brominated derivative of 4-methyl-2-oxo-2H-chromen-7-yl acetate (B1210297) can be treated with 2-aminobenzothiazole (B30445) in ethanol (B145695) to create a direct linkage. researchgate.net Similarly, the hydroxyl group at the 7-position of 7-hydroxy-4-methyl-2H-chromen-2-one can be replaced by a chlorine atom using POCl₃, and the resulting 7-chloro derivative is then reacted with 2-aminobenzothiazole in a nucleophilic aromatic substitution to furnish the hybrid compound. researchgate.net

The table below lists various thiazolidin-4-one hybrids synthesized from the corresponding Schiff's bases. nih.gov

| Aromatic Aldehyde Used in Schiff's Base Formation | Resulting Hybrid Compound |

| Benzaldehyde | N-(2-phenyl-4-oxothiazolidin-3-yl)-2-(4-(2-phenyl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamide |

| 4-Chlorobenzaldehyde | N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-(2-(4-chlorophenyl)-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamide |

| 4-Methoxybenzaldehyde | N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamide |

| 4-Nitrobenzaldehyde | N-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)-2-(4-(2-(4-nitrophenyl)-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamide |

Conjugation with Amino Acids and Peptidomimetic Structures

The conjugation of coumarins with amino acids and peptidomimetic structures offers a pathway to novel molecules with tailored properties. A direct synthetic route to a fluorescent amino acid, rac-(7-hydroxycoumarin-4-yl)ethylglycine, has been developed starting from (7-hydroxycoumarin-4-yl)acetic acid. beilstein-journals.org The key step in this multi-step synthesis involves the alkylation of a glycine–enolate equivalent. beilstein-journals.org Although this specific synthesis does not start from a hydrazinyl-coumarin, the resulting compound exemplifies the direct incorporation of an amino acid structure onto the coumarin framework.

The hydrazinyl group itself is a key functional handle for conjugation. It can serve as a protein-binding ligand, for example in the design of Proteolysis Targeting Chimeras (PROTACs), where it might be linked to an E3 ligase recruiting element, potentially via an amino acid or peptide linker. binghamton.edu The combination of heterocycles like benzothiazole (B30560) with amino acids and peptides is also of significant interest, as it merges the structural features of both classes of molecules. researchgate.net A common synthetic strategy for conjugation would involve the reaction of the 7-hydrazinyl group with the activated carboxyl group of an N-terminus-protected amino acid to form a stable hydrazide bond.

Design and Synthesis of Trifluoromethylated Analogues

The introduction of trifluoromethyl (CF₃) groups into the coumarin scaffold can significantly alter the molecule's properties. A direct method for synthesizing 4-trifluoromethyl-2H-chromenes involves the reaction of substituted 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride. nih.gov

More specifically, for analogues of the title compound, research has focused on the synthesis of 7-amino-4-(trifluoromethyl)-2H-chromen-2-one. binghamton.edu This intermediate is then converted into the corresponding hydrazinyl derivative. binghamton.edu The synthesis begins by dissolving 7-amino-4-(trifluoromethyl)-2H-chromen-2-one in concentrated hydrochloric acid at a temperature below 0°C, followed by subsequent reaction steps to introduce the hydrazinyl functionality. binghamton.edu This approach allows for the specific placement of a trifluoromethyl group at the 4-position of the chromen-2-one ring system while retaining the reactive hydrazinyl group at the 7-position for further modifications.

Synthesis of 1,3,4-Oxadiazole (B1194373) Analogues via Oxidative Cyclization

The synthesis of 1,3,4-oxadiazoles from hydrazinyl-coumarin precursors is a well-established chemical transformation. The general method involves the oxidative cyclization of acylhydrazones, which are typically formed by condensing a carboxylic acid hydrazide with an aldehyde. biointerfaceresearch.com For a coumarin-based system, 7-hydrazinyl-4-methyl-2H-chromen-2-one would first be acylated and then condensed with an aldehyde to form the necessary N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization.

There are two primary methods for this cyclization:

Chemical Oxidation : This involves the use of strong oxidizing agents. nih.govsemanticscholar.org A variety of reagents have been successfully employed for this purpose. biointerfaceresearch.comsciensage.info

Photo-mediated Oxidation : A more recent development is the photo-mediated oxidative cyclization of certain acylhydrazones, which can proceed efficiently without the need for additional catalysts or harsh oxidants. nih.govsemanticscholar.orgrsc.org This method often involves irradiation with UV light in a suitable solvent like DMSO. semanticscholar.org

The following table summarizes common oxidizing agents used for the synthesis of 1,3,4-oxadiazoles from acylhydrazones.

| Oxidizing Agent | Reference |

| Potassium permanganate (B83412) in acetone | biointerfaceresearch.com |

| Bromine in acetic acid | biointerfaceresearch.comsciensage.info |

| Dess–Martin periodinane | nih.govsemanticscholar.org |

| Ceric ammonium (B1175870) nitrate | nih.govsemanticscholar.org |

| (Diacetoxyiodo)benzene | nih.govsemanticscholar.org |

| TEMPO | nih.govsemanticscholar.org |

| Oxone and Me₄NBr | sciensage.info |

This oxidative cyclization provides a robust method for converting the hydrazinyl functionality of the coumarin scaffold into a stable and synthetically valuable 1,3,4-oxadiazole ring. biointerfaceresearch.com

Biological Activities of 7 Hydrazinyl 4 Methyl 2h Chromen 2 One and Its Derivatives: in Vitro Investigations

Antiproliferative and Anticancer Efficacy

Derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one have demonstrated notable antiproliferative and anticancer effects across a variety of human cancer cell lines. These activities are often attributed to the core coumarin (B35378) structure, which can be strategically modified to enhance potency and selectivity.

Cytotoxicity Evaluation against Various Human Cancer Cell Lines

The cytotoxic potential of 7-Hydrazinyl-4-methyl-2H-chromen-2-one derivatives has been extensively evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, various synthesized derivatives have shown inhibitory effects on cell lines such as MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), Panc-1 (pancreatic carcinoma), A549 (lung carcinoma), CHO-K1 (Chinese hamster ovary), PC-3 (prostate cancer), and HCT-116 (colorectal carcinoma).

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, studies on a series of 1,2,3-triazole and 4-methyl coumarin hybrids reported IC50 values ranging from 2.66 to 10.08 μM against the MCF7 breast cancer cell line. researchgate.net Similarly, other research has documented the cytotoxic effects of various coumarin derivatives against cell lines like MDA-MB-435, SGC-7901, HT-29, and SMMC7721. researchgate.netresearchgate.net

Table 1: Cytotoxicity of Selected 7-Hydrazinyl-4-methyl-2H-chromen-2-one Derivatives against Human Cancer Cell Lines

| Derivative/Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,2,3-Triazole-4-methyl coumarin hybrid (LaSOM 186) | MCF-7 | 2.66 |

| 1,2,3-Triazole-4-methyl coumarin hybrid (LaSOM 190) | MCF-7 | >2.66, <10.08 |

| 1,2,3-Triazole-4-methyl coumarin hybrid (LaSOM 185) | MCF-7 | >2.66, <10.08 |

| 1,2,3-Triazole-4-methyl coumarin hybrid (LaSOM 180) | MCF-7 | 10.08 |

Note: This table is populated with representative data from available research. The specific derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one and their corresponding cytotoxicities can vary significantly based on their structural modifications.

Mechanistic Exploration: Induction of Cell Cycle Arrest and Apoptosis

The anticancer activity of 7-Hydrazinyl-4-methyl-2H-chromen-2-one derivatives is not solely due to cytotoxicity but also involves the modulation of key cellular processes such as the cell cycle and apoptosis (programmed cell death).

Several studies have shown that these compounds can induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from progressing through mitosis and proliferating. nih.govresearchgate.net For example, a novel ciprofloxacin (B1669076) derivative was found to cause G2/M phase arrest in HCT116 and A549 cells. nih.gov This arrest is often accompanied by the modulation of cell cycle regulatory proteins.

Furthermore, these derivatives have been shown to induce apoptosis in cancer cells. researchgate.netmdpi.commdpi.com This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often confirmed by techniques such as flow cytometry and is associated with changes in the expression of key apoptotic regulatory proteins. For instance, studies have demonstrated that treatment with certain derivatives leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov

Molecular Target Inhibition Profiling

To understand the specific mechanisms of action, researchers have investigated the molecular targets of these coumarin derivatives. Key signaling pathways and enzymes involved in cancer progression are often the focus of these studies.

Some derivatives have shown inhibitory activity against crucial kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4). nih.gov The VEGFR-2 pathway is a critical regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, these compounds can potentially stifle tumor growth. CDK4 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. nih.gov

The PI3K/AKT pathway, another critical signaling cascade that is often dysregulated in cancer, has also been identified as a potential target. Inhibition of this pathway can affect cell survival and proliferation. nih.gov Additionally, some coumarin derivatives have been investigated for their ability to inhibit other protein kinases like CK2.

Antimicrobial and Antitubercular Activities

In addition to their anticancer properties, derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one have demonstrated significant potential as antimicrobial and antitubercular agents.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains

A broad range of antibacterial activity has been observed for derivatives of this coumarin. They have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govsemanticscholar.org

The antibacterial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For example, certain ocotillol-type derivatives have shown MIC values of 1-8 μg/mL against S. aureus and 2-8 μg/mL against B. subtilis. semanticscholar.org Some fluorinated aldimine-type Schiff bases have also exhibited notable activity against P. aeruginosa. nih.gov

Table 2: Antibacterial Activity of Selected 7-Hydrazinyl-4-methyl-2H-chromen-2-one Derivatives

| Derivative/Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ocotillol-type derivative 13d | Staphylococcus aureus | 1-4 |

| Ocotillol-type derivative 13d | Bacillus subtilis | 1-4 |

| Ocotillol-type derivative 13d | Escherichia coli | 4 |

| Ocotillol-type derivative 13d | Pseudomonas aeruginosa | 16 |

Note: This table presents a selection of data to illustrate the antibacterial spectrum. The activity of specific derivatives can differ based on their chemical structure.

The development of resistance to existing antibiotics is a major global health concern. Research into new classes of antibacterial agents, such as these coumarin derivatives, is therefore of critical importance.

Antifungal and Antitubercular Potential

The antimicrobial activity of these compounds extends to fungi and the bacterium responsible for tuberculosis. Several derivatives have been screened for their antifungal potential against pathogens like Candida albicans, a common cause of fungal infections in humans. nih.gov

Furthermore, significant research has focused on the antitubercular activity of these compounds. nih.govnih.gov Derivatives have been evaluated against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, 8-[(4-Chlorophenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC) has shown significant antitubercular efficacy in in vivo studies. nih.gov Another study on 4-methyl-7-substituted coumarin hybrids also reported promising anti-tubercular activity against different TB strains. nih.gov The presence of electron-withdrawing substituents on the coumarin ring has been suggested to enhance antitubercular activity. nih.gov

Antitubercular Evaluation (e.g., Mycobacterium tuberculosis H37Rv)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitating the discovery of new therapeutic agents. nih.govnih.gov Coumarin-based compounds, including derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one, have emerged as a promising class of anti-TB candidates. nih.govnih.gov

A series of 4-methylcoumarin (B1582148) derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. For instance, certain 4-methyl-7-substituted coumarin derivatives have shown potent antitubercular activity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. mdpi.com Specifically, compounds with electron-withdrawing substituents on the coumarin framework were found to enhance anti-TB activity. mdpi.com

In one study, 4-methyl-7-alkynyl coumarin derivatives, such as compounds 5b and 5d , were active against M. tuberculosis H37Rv at a concentration of 0.625 µg/mL. mdpi.com Another series of 4-methyl-7-substituted coumarins, compounds 6d and 6f , also demonstrated potent activity against the H37Rv strain at the same concentration. mdpi.com Furthermore, some derivatives have shown efficacy against MDR clinical isolates of M. tuberculosis, highlighting their potential for further development. tandfonline.com For example, a tetrazole derivative of coumarin, compound 4c , exhibited a potent antitubercular effect with a MIC value of 15 µg/mL against M. tuberculosis H37Rv and was also effective against a mutant strain. rsc.org This compound was found to inhibit the enoyl acyl carrier protein reductase (InhA) enzyme, a key target in mycobacterial fatty acid synthesis. rsc.org

The table below summarizes the antitubercular activity of selected 4-methylcoumarin derivatives against Mycobacterium tuberculosis H37Rv.

| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| 5b | 0.625 | mdpi.com |

| 5d | 0.625 | mdpi.com |

| 6d | 0.625 | mdpi.com |

| 6f | 0.625 | mdpi.com |

| 6e | 1.25 | mdpi.com |

| 6k | 1.25 | mdpi.com |

| 7f | 1.25 | mdpi.com |

| 4c | 15 | rsc.org |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Coumarin derivatives are recognized for their antioxidant potential, which is often attributed to their chemical structure. nih.gov

Assessment via Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP, Hydroxyl Radical Scavenging)

The antioxidant capacity of 7-Hydrazinyl-4-methyl-2H-chromen-2-one derivatives is frequently evaluated using various in vitro assays. These assays measure the ability of the compounds to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or to reduce ferric ions in the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com

Studies have shown that the substitution pattern on the coumarin ring significantly influences the antioxidant activity. For example, coumarin N-acylhydrazone derivatives bearing a catechol moiety have demonstrated potent radical scavenging abilities in DPPH and ABTS assays. mdpi.com Similarly, certain 4-hydroxycoumarin (B602359) derivatives have shown significant scavenging of DPPH and hydroxyl radicals. nih.gov The presence of hydroxyl groups, particularly in a catechol arrangement, is often associated with enhanced antioxidant activity. mdpi.com

The table below presents the antioxidant activity of selected coumarin derivatives from various radical scavenging assays.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Coumarin-serine hybrid | DPPH | 28.23 | nih.gov |

| Coumarin-tyrosine hybrid | DPPH | 31.45 | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 20.53 | nih.gov |

| Catechol hydrazinyl-thiazole (CHT) | ABTS | 3.16 times more potent than Trolox | mdpi.com |

Inhibition of Lipid Peroxidation Processes

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. nih.gov Antioxidants can inhibit this process by scavenging initiating radicals or by breaking the chain reaction. mfd.org.mk Derivatives of 4-methylcoumarin have been investigated for their ability to inhibit lipid peroxidation.

In one study, 7,8-dihydroxy-4-methylcoumarin (B1670369) was identified as a good antioxidant in preventing the peroxidation of human low-density lipoprotein (LDL). mfd.org.mk Another study on new coumarin derivatives demonstrated strong anti-lipid peroxidation activity in a thiobarbituric acid (TBA) test, with some compounds showing over 98% inhibition at a concentration of 1 mg/mL. nih.gov The anti-lipid peroxidation activity was found to be dependent on the substituents on the coumarin moiety. nih.gov However, some 4-methylcoumarin derivatives have shown low anti-lipid peroxidation activity in other assay systems. mdpi.com

The table below shows the lipid peroxidation inhibitory activity of selected coumarin derivatives.

| Compound/Derivative | Assay | % Inhibition (at 1 mg/mL) | Reference |

| Compound 7 | TBA | 98.66 ± 1.57 | nih.gov |

| Compound 11 | TBA | > 85 | nih.gov |

| Compound 15 | TBA | > 85 | nih.gov |

| Compound 17 | TBA | > 85 | nih.gov |

| Butylated hydroxytoluene (BHT) (Standard) | TBA | 62.90 ± 3.56 | nih.gov |

Enzyme Inhibition Studies (Beyond Anticancer Targets)

Derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one have been explored as inhibitors of various enzymes implicated in different pathological conditions.

Carbonic Anhydrase (CA) Inhibition Profiling (e.g., hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov While some CA isoforms are targets for anticancer drugs, the inhibition of ubiquitous cytosolic isoforms like hCA I and hCA II can lead to off-target effects. Coumarins represent a class of CA inhibitors with a distinct mechanism of action; they are believed to be hydrolyzed by the esterase activity of CAs to form 2-hydroxy-cinnamic acids, which then bind to the enzyme. nih.govmdpi.com

Several studies have investigated the inhibitory effects of coumarin derivatives on hCA I and hCA II. Many coumarin derivatives have shown weak inhibition against these cytosolic isoforms while exhibiting stronger inhibition against tumor-associated isoforms. nih.govnih.govnih.gov For instance, a series of 2H-chromene and 7H-furo-chromene derivatives were largely selective for tumor-associated CAs over hCA I and II. nih.gov However, some coumarin-based peptide derivatives have displayed nanomolar inhibitory activities towards membrane-anchored CAs while being inactive against hCA I and II. mdpi.com

The table below provides the inhibition constants (Ki) of a selected coumarin derivative against hCA I and hCA II.

| Compound | Target Enzyme | Ki (nM) | Reference |

| Carbonic anhydrase inhibitor 7 | hCA I | 255.8 | medchemexpress.com |

| Carbonic anhydrase inhibitor 7 | hCA II | 7.1 | medchemexpress.com |

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAOs) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters. acs.org They exist in two isoforms, MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease, respectively. nih.gov Coumarin derivatives have been extensively studied as potential MAO inhibitors. acs.orgnih.govnih.gov

Many coumarin derivatives exhibit a preference for inhibiting MAO-B, with IC50 values ranging from the micromolar to the low-nanomolar range. acs.orgrwu.edu For example, 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin was identified as a highly potent MAO-B inhibitor with an IC50 value of 1.14 nM. acs.org The substitution pattern on the coumarin ring plays a crucial role in the inhibitory potency and selectivity towards MAO-A or MAO-B. acs.orgmdpi.com For instance, 3-arylcoumarins have been noted for their MAO-B inhibitory activity. mdpi.com

The table below shows the inhibitory activity of selected coumarin derivatives against MAO-A and MAO-B.

| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |

| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 1.14 | acs.org |

| A potent MAO-A inhibitor | MAO-A | 33 | nih.gov |

| A potent MAO-B inhibitor | MAO-B | 12 | nih.gov |

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | MAO-A | 183,000 | glpbio.com |

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are key targets for anti-inflammatory drugs. While broad-spectrum non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective COX-2 inhibitors are sought after to minimize gastrointestinal side effects associated with COX-1 inhibition.

While specific data on the direct COX inhibitory activity of 7-Hydrazinyl-4-methyl-2H-chromen-2-one is not extensively detailed in the available literature, studies on its derivatives provide valuable insights. Research into coumarin-based compounds has shown that this scaffold can serve as a template for the development of potent anti-inflammatory agents. For instance, a series of novel Schiff' base derivatives of 7-amino-4-methylcoumarin (B1665955) demonstrated significant anti-inflammatory and analgesic activities, with some compounds exhibiting potency comparable to or greater than reference drugs. nih.gov These findings suggest that the 7-substituted-4-methylcoumarin core is a promising pharmacophore for the design of new anti-inflammatory drugs. The anti-inflammatory effects of such derivatives are often attributed to their ability to modulate the production of inflammatory mediators, a process in which COX enzymes play a central role.

Further investigations into various coumarin derivatives have highlighted their potential as COX inhibitors. However, without direct experimental data for 7-Hydrazinyl-4-methyl-2H-chromen-2-one, its specific COX-1/COX-2 selectivity and inhibitory potency remain to be elucidated.

Table 1: Cyclooxygenase (COX) Enzyme Inhibition Data

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 7-Hydrazinyl-4-methyl-2H-chromen-2-one | COX-1 | Data Not Available | Data Not Available |

| 7-Hydrazinyl-4-methyl-2H-chromen-2-one | COX-2 | Data Not Available | Data Not Available |

IC50: The half maximal inhibitory concentration. Data Not Available: Specific experimental values for this compound were not found in the reviewed literature.

Investigations against Other Pathogenic Targets (e.g., Leishmaniasis)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which current treatments have limitations due to toxicity and emerging resistance. The quest for new antileishmanial agents has led to the exploration of diverse chemical scaffolds, including coumarins and their derivatives.

The potential of coumarin-hydrazone derivatives as antileishmanial agents has been an area of active research. Hydrazones, characterized by the R1R2C=NNR3R4 linkage, have been shown to exhibit a wide range of biological activities, including antiparasitic effects. researchgate.net While direct studies on the antileishmanial activity of 7-Hydrazinyl-4-methyl-2H-chromen-2-one are scarce, research on related structures provides a basis for its potential in this area. For example, studies on other heterocyclic hydrazone derivatives have identified compounds with promising in vitro activity against Leishmania species. researchgate.net The mechanism of action for such compounds is often multifaceted, potentially involving the inhibition of essential parasitic enzymes or disruption of cellular processes.

Given the established antileishmanial potential of both coumarin and hydrazone moieties, 7-Hydrazinyl-4-methyl-2H-chromen-2-one represents a molecule of interest for future screening and development of novel therapies against leishmaniasis. However, comprehensive in vitro studies are required to determine its efficacy and mechanism of action against various Leishmania species.

Table 2: In Vitro Antileishmanial Activity Data

| Compound/Derivative | Leishmania Species | IC50 (µM) |

| 7-Hydrazinyl-4-methyl-2H-chromen-2-one | e.g., L. donovani, L. major | Data Not Available |

IC50: The half maximal inhibitory concentration. Data Not Available: Specific experimental values for this compound were not found in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Position and Chemical Nature on Biological Activity Profiles

The biological efficacy of coumarin (B35378) derivatives is highly dependent on the nature and placement of various substituents on the core ring structure. Research has shown that even minor alterations can lead to significant changes in activity.

The catechol group (dihydroxy substitutions) is a crucial component for the Mcl-1 inhibitory activity of coumarins; methylation of this group results in diminished inhibitory effects. nih.gov For 6,7-dihydroxycoumarin derivatives, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position was found to enhance Mcl-1 inhibitory capacity, whereas a hydrophilic group in the same position was detrimental to this activity. nih.gov Furthermore, adding a nitrogen-containing group at the C-5 or C-8 positions, which allows for the formation of an intramolecular hydrogen bond, was also unfavorable for Mcl-1 inhibition. nih.gov

In studies on anticancer properties, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were identified as a particularly effective subgroup. nih.gov The potency of these compounds was correlated with the length of the alkyl chain, with one derivative featuring an n-decyl chain at C3 showing the most potent cytotoxic effects against various cancer cell lines. nih.gov Similarly, SAR studies have indicated that substitution at the C6 position of the coumarin nucleus generally yields the best anticancer activity, followed by substitution at the C8 position. nih.gov

For neuronal enzyme inhibition, derivatives substituted at the 7-position with moieties like N-benzylpiperidine showed greater multifunctional inhibitory activities compared to those with simpler 7-benzyl substitutions. nih.gov In a different series, a methyl group at the R² position of a benzyl-ether at C7 resulted in the most active compound. nih.gov

The following table summarizes key findings on how substituents affect the biological activity of 4-methylcoumarin (B1582148) derivatives.

| Coumarin Scaffold | Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 6,7-dihydroxycoumarin | C-4 | Hydrophobic, electron-withdrawing group (e.g., trifluoromethyl) | Enhanced Mcl-1 inhibitory activity. | nih.gov |

| 6,7-dihydroxycoumarin | C-4 | Hydrophilic group | Decreased Mcl-1 inhibitory potency. | nih.gov |

| 6,7-dihydroxycoumarin | C-5 or C-8 | Nitrogen-containing group | Unfavorable for Mcl-1 inhibition. | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin (B1670369) | C-3 | n-decyl alkyl chain | Most potent cytotoxicity against K562, LS180, and MCF-7 cancer cells. | nih.gov |

| Coumarin | C-6 | Various | Provided the best anticancer activity compared to other positions. | nih.gov |

| 4-methylcoumarin | C-7 | N-benzylpiperidine | Better multifunctional neuronal enzyme inhibition (MAO-B, AChE, BuChE). | nih.gov |

| 7-hydroxy-4-phenyl-2H-chromen-2-one | C-7 (via methoxy (B1213986) linker) | 1,2,4-triazole (B32235) | Significantly stronger antitumour activity than 1,2,3-triazole derivatives. | nih.gov |

Correlations between Structural Modifications and Spectroscopic Properties (for Fluorescent Probes)

Coumarin derivatives are widely used as fluorescent probes due to their favorable spectroscopic properties. Structural modifications are a key tool for tuning these properties, such as absorption and emission wavelengths, to suit specific detection needs.

For instance, a fluorescent probe for hydrogen sulfide (B99878) (H₂S) was developed using a trifluoromethyl coumarin scaffold linked to a 2-pyridyl disulfide recognition group. nih.gov In its free state, the probe (Cou-H₂S) exhibited weak fluorescence. nih.gov However, upon reaction with H₂S, the recognition group was cleaved, releasing the trifluoromethyl coumarin dye. This structural change resulted in a dramatic 340-fold enhancement of fluorescence intensity at an emission wavelength of 498 nm. nih.gov The probe demonstrated high sensitivity with a low detection limit of 25 nM. nih.gov The absorption spectrum also shifted significantly after the reaction with H₂S. nih.gov

Theoretical studies using density functional theory (DFT) on an iminocoumarin-based probe have further elucidated these correlations. nih.gov The calculations showed that complexation with metal ions like Zn²⁺, Cd²⁺, and Hg²⁺ caused a slight red-shift in the absorption wavelength from 508 nm for the free probe to a range of 516-528 nm for the metal complexes. nih.gov This shift was attributed to the metal's affinity stabilizing the molecule's LUMO (Lowest Unoccupied Molecular Orbital) more than its HOMO (Highest Occupied Molecular Orbital). nih.gov Similarly, the calculated fluorescent emission shifted from 543 nm for the free probe to 551-560 nm for the metal complexes, which aligned well with experimental values. nih.gov

The table below illustrates the relationship between structural changes and the resulting spectroscopic properties for selected coumarin-based probes.

| Coumarin Derivative/Probe | Structural Modification | Absorption Max (λabs) | Emission Max (λem) | Spectroscopic Outcome | Reference |

|---|---|---|---|---|---|

| Cou-H₂S Probe | Cleavage of 2-pyridyl disulfide group by H₂S | Significant shift post-reaction | 498 nm | 340-fold fluorescence enhancement. | nih.gov |

| Iminocoumarin Probe (L) | Free probe in aqueous solution | ~508 nm | ~543 nm | Baseline fluorescence. | nih.gov |

| Iminocoumarin-Metal Complex (ML) | Complexation with metal ions (Zn, Cd, Hg) | 516-528 nm | 551-560 nm | Red-shift in absorption and emission upon metal binding. | nih.gov |

Analysis of Positional Isomerism and its Influence on Biological Outcomes

Positional isomerism, where functional groups are located at different positions on the coumarin scaffold, can have a profound impact on biological activity. The specific location of a substituent can alter the molecule's shape, polarity, and ability to interact with biological targets.

A clear example is seen in the synthesis of nitro-substituted coumarins. The nitration of 3-bromo-7-hydroxy-4-methyl coumarin yields two distinct positional isomers: 3-bromo-7-hydroxy-4-methyl-8-nitro coumarin (1a) and 3-bromo-7-hydroxy-4-methyl-6-nitro coumarin (1b), which can be separated chromatographically. mdpi.com These isomers serve as precursors for different series of derivatives, each with its own potential biological profile. mdpi.com

In another study, the anticancer activity of coumarins was found to be influenced by the position of substituents. Substitution at the C6 position generally resulted in better anticancer activity compared to substitution at the C8 position. nih.gov

The influence of isomerism extends to stereoisomers as well. In an investigation of 3-Br-acivicin derivatives for antimalarial activity, stereochemistry was a critical factor. mdpi.com While isomers shared the same chemical formula, their spatial arrangement led to significant differences in potency. The "natural" (5S, αS) isomers consistently showed the most significant activity in inhibiting P. falciparum proliferation. mdpi.com For instance, the methyl ester derivative 2a was roughly 10 times more potent than its enantiomer 2d , while its diastereoisomers (2b and 2c ) were inactive. mdpi.com This suggests that biological targets, such as enzymes or cellular transporters, have a high degree of stereospecific recognition. mdpi.com A similar effect was observed with triazole-linked coumarins, where 1,2,4-triazole derivatives displayed significantly stronger antitumour activity than their 1,2,3-triazole isomers. nih.gov

The following table compares isomeric pairs and their differential biological effects.

| Isomer Pair | Structural Difference | Difference in Biological Outcome | Reference |

|---|---|---|---|

| 3-bromo-7-hydroxy-4-methyl-8-nitro coumarin vs. 3-bromo-7-hydroxy-4-methyl-6-nitro coumarin | Position of the nitro group (C8 vs. C6). | Serve as distinct precursors for different biologically active derivatives. | mdpi.com |

| C6-substituted coumarin vs. C8-substituted coumarin | Position of the substituent (C6 vs. C8). | C6 substitution generally provided better anticancer activity. | nih.gov |

| (5S, αS)-3-Br-acivicin methyl ester (2a) vs. (5R, αR)-isomer (2d) | Stereochemistry (enantiomers). | Isomer 2a was ~10-fold more potent as an antimalarial agent. | mdpi.com |

| (5S, αS)-3-Br-acivicin methyl ester (2a) vs. diastereoisomers (2b, 2c) | Stereochemistry (diastereomers). | Diastereoisomers 2b and 2c were inactive (IC₅₀ > 15 µM). | mdpi.com |

| 7-((4-Aryl-4H-1,2,4-triazol-3-yl)methoxy) coumarins vs. 1,2,3-triazole analogues | Isomerism of the triazole ring. | 1,2,4-triazole derivatives showed significantly stronger antitumour activity. | nih.gov |

Computational and Theoretical Investigations in 7 Hydrazinyl 4 Methyl 2h Chromen 2 One Research

Molecular Docking Analyses for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 7-Hydrazinyl-4-methyl-2H-chromen-2-one, might interact with a biological receptor, typically a protein.

Prediction of Binding Modes, Binding Affinities, and Intermolecular Interactions

Molecular docking simulations are employed to predict how 7-Hydrazinyl-4-methyl-2H-chromen-2-one fits into the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction.

For instance, studies on structurally related hydrazinyl thiazolyl coumarins have demonstrated their potential as inhibitors of the Dengue virus NS2B/NS3 serine protease. Docking studies of these compounds revealed specific interactions within the enzyme's active site, with docking scores indicating better potency than standard reference compounds researchgate.net. Similarly, docking studies of various coumarin (B35378) derivatives against targets like phosphodiesterase 4B (PDE4B) and growth factor receptors have been used to predict binding affinities and guide the synthesis of more potent inhibitors researchgate.netajpp.in.

The analysis of the docked pose of 7-Hydrazinyl-4-methyl-2H-chromen-2-one would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the receptor's binding pocket. The hydrazine (B178648) moiety and the carbonyl and hydroxyl groups on the coumarin ring are potential sites for forming crucial hydrogen bonds that stabilize the ligand-receptor complex.

| Target Protein | Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Dengue Protease | Hydrazinyl Thiazolyl Coumarin | -3.1 to -5.1 | His51, Ser135 | Hydrogen Bond, Pi-Sigma |

| PDE4B | 7-substituted-4-methylcoumarin | -5.3 to -9.6 | Gln369, Asn321 | Hydrogen Bond, Pi-Pi Stacking |

| HER-2 | Glycycoumarin | -9.2 | Leu785, Thr798 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 | Pervilleanine | -12.2 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |

| MAO-B | Various Coumarins | N/A (Fitness Score) | Tyr435, Cys172 | Pi-Pi Stacking, Covalent Bond |

Methodological Validation of Docking Protocols

To ensure the reliability of docking results, the computational protocol must be validated. A standard validation method involves re-docking a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose of the ligand. An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable and accurate docking protocol distantreader.orgresearchgate.net. This process confirms that the chosen scoring function and search algorithm can accurately reproduce the known binding mode, lending confidence to the predictions made for novel or un-crystallized ligands like 7-Hydrazinyl-4-methyl-2H-chromen-2-one distantreader.orgresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Application of 2D and 3D QSAR Approaches

Both 2D and 3D-QSAR models are valuable in the study of coumarin derivatives. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices (2D descriptors), such as molecular weight, logP, and dipole moment researchgate.netnih.gov. For example, a 2D-QSAR study on coumarin derivatives as CDK inhibitors found that inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors researchgate.netnih.gov.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity nih.govnih.gov. Such models have been successfully applied to various coumarin series to guide the design of new derivatives with enhanced antifungal or protein kinase inhibitory activities nih.govnih.gov. These approaches could be applied to a series of 7-hydrazinyl coumarins to identify the key structural features of 7-Hydrazinyl-4-methyl-2H-chromen-2-one that are critical for its activity.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Analysis of Electronic Properties (e.g., Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Energy Gap, Dipole Moment, Electron Affinity)

DFT calculations are performed to determine key electronic properties of 7-Hydrazinyl-4-methyl-2H-chromen-2-one. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, meaning it can be more readily excited researchgate.net.

| Property | Definition | Typical Calculated Value | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | ~ -6.0 to -7.0 eV | Relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | ~ -1.5 to -2.5 eV | Relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | ~ 2.0 to 5.0 Debye | Influences solubility and intermolecular forces. |

| Electron Affinity (EA) | Energy released when an electron is added. | ~ 1.5 to 2.5 eV | Indicates ability to stabilize an added electron. |

| Ionization Potential (IP) | Energy required to remove an electron. | ~ 7.5 to 8.5 eV | Indicates susceptibility to oxidation. |

Advanced Applications and Methodological Developments

Fluorescent Probes and Sensors for Biomolecular Detection

The inherent fluorescence of the coumarin (B35378) scaffold, combined with the reactive potential of the hydrazinyl moiety, positions 7-Hydrazinyl-4-methyl-2H-chromen-2-one as a powerful platform for developing highly specific fluorescent probes and sensors. These tools are instrumental in detecting and visualizing minute changes within complex biological environments.

Detection of Carbonylated Biomolecules and Assessment of Oxidative Stress in Biological Systems

7-Hydrazinyl-4-methyl-2H-chromen-2-one, also known by its synonym Coumarin Hydrazine (B178648), serves as a highly effective fluorogenic sensor for detecting carbonylated biomolecules, which are critical biomarkers of oxidative stress. nih.gov Protein carbonylation is a form of irreversible protein oxidation that is often indicative of cellular damage and is implicated in a variety of diseases. nih.gov

The detection mechanism relies on the specific reaction between the hydrazine group of the compound and the carbonyl groups (aldehydes and ketones) on oxidized proteins, lipids, or nucleic acids. nih.gov This reaction forms a stable hydrazone conjugate. A key feature of this probe is that it is fluorogenic, meaning its fluorescence properties change significantly upon reaction. The unreacted 7-Hydrazinyl-4-methyl-2H-chromen-2-one is weakly fluorescent, but upon forming a hydrazone, it exhibits a strong fluorescent signal, enabling clear detection of carbonylated molecules in live cells. nih.gov This "turn-on" fluorescence mechanism is crucial for achieving a high signal-to-noise ratio in biological imaging.

A related derivative, 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one (TFCH), has also been developed as a biocompatible probe to detect oxidative damage in live cells and tissues, underscoring the utility of the 7-hydrazinyl-coumarin scaffold in this research area. nih.gov

Table 1: Spectroscopic Properties of 7-Hydrazinyl-4-methyl-2H-chromen-2-one

| Property | Value | Note |

|---|---|---|

| Excitation Maximum | 365 nm | The wavelength at which the molecule absorbs light most efficiently. nih.gov |

| Emission Maximum | 430-550 nm | The range of wavelengths emitted after excitation. A significant red shift occurs upon hydrazone formation. nih.gov |

| Stokes Shift | ~195 nm | The large difference between excitation and emission maxima, which minimizes self-quenching and improves detection sensitivity. nih.gov |

Metal Ion Sensing (e.g., Cu2+) and Intracellular Imaging Techniques

While direct studies on 7-Hydrazinyl-4-methyl-2H-chromen-2-one for copper (II) ion (Cu2+) sensing are not detailed, its hydrazone derivatives are effective chemosensors for this purpose. The core principle involves the formation of a hydrazone from the parent compound, which then acts as a ligand that can selectively bind to metal ions like Cu2+. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence, often through a "turn-off" or quenching mechanism. researchgate.net

For example, a coumarin-based hydrazone was developed that acts as a specific chemosensor for Cu2+ ions, enabling their detection and imaging within HeLa cells. researchgate.net The interaction between the hydrazone and the Cu2+ ion can trigger processes like chelation-enhanced quenching (CHEQ) and intramolecular charge transfer (ICT), which diminish the fluorescent output and allow for quantification of the ion. researchgate.net Another study demonstrated that a complex formed between a different coumarin-hydrazone derivative and Cu2+ could, in turn, be used as a sensor to detect biothiols like cysteine. nih.gov These examples highlight the adaptability of the coumarin-hydrazone structure, derived from 7-Hydrazinyl-4-methyl-2H-chromen-2-one, for creating sophisticated sensors for various analytes, including metal ions, and their application in intracellular imaging. researchgate.netnih.gov

Development of Novel Fluorophores with Tuned Spectroscopic Characteristics

7-Hydrazinyl-4-methyl-2H-chromen-2-one is a foundational molecule for the development of novel fluorophores with tailored spectroscopic properties. The modification of the coumarin core is a common strategy to create probes with specific functions. rsc.org The key advantages of this compound as a fluorophore include its significant Stokes shift and the modulation of its emission spectrum upon chemical reaction. nih.gov

The large Stokes shift of approximately 195 nm is a particularly valuable characteristic. nih.gov This substantial separation between the excitation and emission wavelengths reduces spectral overlap and minimizes issues of self-absorption and background interference, leading to enhanced sensitivity in detection assays.

Furthermore, the spectroscopic properties are "tuned" by the reaction of the hydrazinyl group. The formation of a hydrazone conjugate results in a pronounced red shift in the emission spectrum, moving it from the blue region (approx. 430 nm) towards the green-yellow region (up to 550 nm). nih.gov This change allows for ratiometric sensing or clear differentiation between the reacted and unreacted states of the probe. This inherent tunability makes it an excellent starting point for designing custom fluorophores for specific biological targets and multicolor imaging experiments. nih.govresearchgate.net

Radiotheranostic Agent Design and Preclinical Evaluation

The coumarin scaffold is being explored for the development of radiotheranostic agents, which combine diagnostic imaging and therapeutic capabilities into a single molecule. While the coumarin structure is a candidate for such applications, specific research detailing the use of 7-Hydrazinyl-4-methyl-2H-chromen-2-one in this context is limited. However, studies on related derivatives provide insight into the potential methodologies.

Radioiodination Methodologies for Molecular Imaging

Radioiodination is a common method for labeling molecules for use in nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT). While no studies were found that specifically describe the radioiodination of 7-Hydrazinyl-4-methyl-2H-chromen-2-one, research on other coumarin derivatives demonstrates the feasibility of this approach.

A general method involves an electrophilic substitution reaction using an oxidizing agent. For instance, a study on the compound 2,3-dimethyl-4H-furo[3,2-c]coumarin showed successful labeling with Iodine-125. nih.govresearchgate.net The process utilized Chloramine-T (CAT) as the oxidizing agent to facilitate the incorporation of the radioiodine onto the coumarin structure, achieving a high radiochemical yield of approximately 95% within 30 minutes. nih.govresearchgate.net Similarly, a novel 6-bromo-coumarin-ethylidene-hydrazonyl-thiazolyl derivative was also successfully radiolabeled with Iodine-131 using the Chloramine-T method. nih.gov These studies suggest that the coumarin ring is amenable to radioiodination, providing a viable pathway for developing imaging agents, although specific protocols for 7-Hydrazinyl-4-methyl-2H-chromen-2-one have not been reported.

In Vitro Stability and Tissue Uptake Studies (Preclinical Context)

Following the successful labeling of a potential radiopharmaceutical, preclinical evaluation must assess its stability and biodistribution. For radiolabeled coumarin derivatives, these studies are crucial to determine their suitability for in vivo applications.

In vitro stability studies ensure that the radioisotope remains attached to the parent molecule under physiological conditions. A radioiodinated 6-bromo-coumarin derivative, for example, demonstrated good in vitro stability for up to 4 hours. nih.gov

Tissue uptake studies are performed in animal models to understand how the agent distributes throughout the body and whether it accumulates in target tissues, such as tumors. In a preclinical study involving mice with solid tumors, a radioiodinated coumarin derivative showed significant uptake in the tumor. nih.govnih.gov Specifically, the uptake reached 5.97 ± 0.82% of the injected dose per gram of tissue (%ID/g) at 60 minutes post-injection, indicating its potential as a tumor-localizing agent. nih.gov Another study with a different radioiodinated coumarin derivative also reported tumor uptake exceeding 5% at 1 and 4 hours post-injection. nih.gov While these findings are promising for the coumarin class of compounds, specific in vitro stability and tissue uptake data for radiolabeled 7-Hydrazinyl-4-methyl-2H-chromen-2-one are not currently available.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 7-Hydrazinyl-4-methyl-2H-chromen-2-one |

| Coumarin Hydrazine |

| 4-trifluoromethyl-7-hydrazinyl-2H-chromen-2-one |

| Copper (II) |

| Cysteine |

| 2,3-dimethyl-4H-furo[3,2-c]coumarin |

| Iodine-125 |

| Iodine-131 |

| Chloramine-T |

Future Perspectives and Research Challenges for 7 Hydrazinyl 4 Methyl 2h Chromen 2 One

Rational Design and Synthesis of Novel Derivatized Analogues

The future of 7-Hydrazinyl-4-methyl-2H-chromen-2-one in drug discovery hinges on the ability to rationally design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The hydrazine (B178648) group at the C7 position is a prime site for chemical elaboration, allowing for the introduction of a wide array of functional groups and heterocyclic rings.

One promising strategy involves the synthesis of hybrid molecules that combine the coumarin (B35378) core with other pharmacologically active scaffolds. For instance, the synthesis of 7-hydroxy-4-phenylchromen-2-one linked to 1,2,4-triazole (B32235) moieties has yielded compounds with potent cytotoxic activity against various human cancer cell lines. nih.gov The derivatization of the 7-hydroxy group, a precursor to the 7-hydrazinyl group, through ether linkages with substituted aromatic ketones has also been explored to create novel 2H-chromene derivatives. nih.gov

The synthesis of these new analogues often involves multi-step reaction sequences. A common starting point is the Pechmann condensation to form the coumarin ring system, followed by modification of the 7-hydroxyl group. nih.govresearchgate.net For example, 7-hydroxy-4-methyl-2H-chromen-2-one can be reacted with various reagents to introduce different functionalities. nih.govijpcbs.comresearchgate.net The synthesis of 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one serves as an example of how the 7-position can be modified to create fluorescent probes. medchemexpress.com

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the coumarin ring and the appended moieties to understand their influence on biological activity.

Diversity-Oriented Synthesis: The creation of large and diverse libraries of 7-hydrazinyl-4-methyl-2H-chromen-2-one derivatives to screen against a wide range of biological targets.

Green Chemistry Approaches: The development of more environmentally friendly and efficient synthetic methods for the preparation of these compounds.

| Compound Name | Starting Material | Key Reaction | Potential Application |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | 7-hydroxy-4-phenylchromen-2-one | Click Chemistry | Anticancer |

| 7-hydroxy-4-methyl-2H-chromen-2-one derivatives | 7-hydroxy-4-methyl-2H-chromen-2-one | Various | Cytotoxic, Bactericidal |

| Methyl 2-(7-(2-([1,1′-biphenyl]-4-yl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate | Williamson ether synthesis | Anticancer |

| 7-(2,4-Dinitrophenoxy)-4-methyl-2H-chromen-2-one | 7-hydroxy-4-methyl-2H-chromen-2-one | Nucleophilic aromatic substitution | Fluorescent probe for H2S |

| 4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one | 7-hydroxy-4-methyl-2H-chromen-2-one | Nucleophilic aromatic substitution | Fluorescent coumarin derivative |

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

While coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, anticoagulant, and anti-inflammatory properties, the full therapeutic potential of 7-Hydrazinyl-4-methyl-2H-chromen-2-one and its analogs remains largely untapped. researchgate.netnih.gov A significant research challenge lies in identifying and validating novel biological targets for these compounds.

High-throughput screening (HTS) of diverse compound libraries against various cell lines and protein targets will be instrumental in uncovering new biological activities. Once a hit is identified, target deconvolution studies will be necessary to pinpoint the specific molecular target responsible for the observed effect. Techniques such as affinity chromatography, photo-affinity labeling, and proteomics can be employed for this purpose.

Furthermore, elucidating the precise mechanism of action of these compounds is crucial for their development as therapeutic agents. For example, studies have shown that some coumarin-triazole derivatives induce apoptosis and arrest the cell cycle in the G2/M phase in cancer cells. nih.gov Future research should delve deeper into the signaling pathways and molecular interactions that mediate these effects. Understanding the mechanism of action will not only facilitate the optimization of lead compounds but also provide valuable insights into the underlying biology of the targeted disease.

Integration of Advanced Computational Chemistry Approaches in the Drug Discovery Process

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a powerful and cost-effective means to accelerate the identification and optimization of new drug candidates. nih.govbeilstein-journals.org The integration of advanced computational chemistry approaches will be pivotal in advancing the research on 7-Hydrazinyl-4-methyl-2H-chromen-2-one.

Structure-based drug design (SBDD) can be employed when the three-dimensional structure of the biological target is known. beilstein-journals.org Molecular docking simulations can predict the binding mode and affinity of newly designed derivatives within the target's active site, guiding the rational design of more potent and selective inhibitors. beilstein-journals.orgco-ac.com

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be utilized. nih.gov Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can help identify the key structural features required for biological activity and predict the activity of novel compounds. beilstein-journals.org

Virtual screening of large compound databases is another powerful computational technique that can be used to identify novel hits with desired pharmacological properties. openmedicinalchemistryjournal.com Additionally, de novo design algorithms can generate entirely new molecular structures with the potential to bind to a specific target. openmedicinalchemistryjournal.com

The application of these computational methods will enable a more focused and efficient exploration of the chemical space around the 7-Hydrazinyl-4-methyl-2H-chromen-2-one scaffold, ultimately leading to the discovery of novel drug candidates with improved therapeutic profiles.

Expansion of Applications in Chemical Biology and Advanced Sensing Technologies

The inherent fluorescence of the coumarin core, coupled with the reactive nature of the hydrazine moiety, makes 7-Hydrazinyl-4-methyl-2H-chromen-2-one an attractive scaffold for the development of chemical probes and sensors. caymanchem.com

The hydrazine group can react with aldehydes and ketones to form hydrazones, a reaction that can be exploited for the fluorescent labeling of biomolecules. caymanchem.com For instance, coumarin hydrazine has been used as a fluorogenic sensor to detect carbonylated biomolecules in live cells, which are markers of oxidative stress. caymanchem.com The formation of the hydrazone results in a red shift in the emission spectrum, providing a clear signal for detection. caymanchem.com

Derivatives of 7-Hydrazinyl-4-methyl-2H-chromen-2-one also hold promise as fluorescent probes for the detection of specific analytes. For example, 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one has been developed as a fluorescent probe for hydrogen sulfide (B99878) (H2S), with a low detection limit and good selectivity. medchemexpress.com The fluorescence intensity of the probe increases upon reaction with H2S. medchemexpress.com In contrast, a similar derivative, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, does not show a change in fluorescence in the presence of sulfur-containing molecules, highlighting the importance of the substituent pattern for sensing applications. caymanchem.com

Future research in this area could focus on:

Developing probes for other biologically relevant analytes: The versatility of the coumarin scaffold allows for the design of probes tailored to detect specific ions, reactive oxygen species, or enzymes.

Improving the photophysical properties of the probes: This includes increasing the Stokes shift, quantum yield, and photostability to enhance their performance in biological imaging.

Applications in super-resolution microscopy: The development of photo-switchable or photo-activatable coumarin-based probes could enable advanced imaging techniques with nanoscale resolution.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 7-Hydrazinyl-4-methyl-2H-chromen-2-one, and how are reaction conditions optimized?

A: The compound is typically synthesized via hydrazine substitution on a pre-functionalized coumarin scaffold. A common method involves reacting 7-hydroxy-4-methylcoumarin with hydrazine hydrate under acidic or reflux conditions. For example, in related coumarin derivatives, resorcinol and ethyl acetoacetate are condensed in concentrated H₂SO₄ at 0–5°C, followed by hydrazine introduction . Optimization includes controlling pH, temperature, and stoichiometry to avoid side reactions like over-substitution or oxidation. Purity is ensured via recrystallization (e.g., ethanol/water mixtures) .

Q. Q2. Which spectroscopic techniques are essential for characterizing 7-Hydrazinyl-4-methyl-2H-chromen-2-one?

A: Key techniques include:

- ¹H/¹³C NMR : To confirm hydrazinyl (-NH-NH₂) proton signals (δ 6.5–8.5 ppm) and aromatic coumarin backbone .

- FT-IR : Detection of N-H stretches (3200–3400 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

- Mass spectrometry (HRMS) : For molecular ion [M+H]⁺ validation and fragmentation pattern analysis .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ ~300 nm .

Q. Q3. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

A: SC-XRD using programs like SHELXL (for refinement) and Mercury (for visualization) confirms bond lengths, angles, and hydrogen-bonding networks. For example, coumarin derivatives often exhibit planar chromenone cores with intermolecular O-H···O/N interactions . Data collection requires high-quality crystals grown via slow evaporation (e.g., DMSO/acetone). Disorder in hydrazinyl groups is resolved using restraints in SHELXL .

Advanced Research Questions

Q. Q4. How can researchers address contradictions in spectral data interpretation for hydrazinyl-substituted coumarins?

A: Contradictions arise from tautomerism (e.g., keto-enol forms) or solvent-dependent NMR shifts. Strategies include:

Q. Q5. What methodologies are used to investigate the bioactivity of 7-Hydrazinyl-4-methyl-2H-chromen-2-one in enzyme inhibition studies?

A:

- Kinetic assays : Measure inhibition constants (Kᵢ) against targets like carbonic anhydrases using stopped-flow CO₂ hydration .

- Docking studies : AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions, focusing on hydrazinyl-C=O binding motifs .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl, methoxy) to assess steric/electronic effects on IC₅₀ values .

Q. Q6. How can crystallographic data resolve discrepancies in hydrogen-bonding patterns affecting solubility?

A: Graph-set analysis (via Mercury CSD ) identifies recurring motifs (e.g., R₂²(8) rings) that influence solubility. For instance, hydrazinyl groups in 7-Hydrazinyl-4-methylcoumarin may form N-H···O bonds with adjacent carbonyls, creating dimers that reduce aqueous solubility. Solvent-accessible surface area (SASA) calculations quantify packing efficiency .

Q. Q7. What advanced strategies optimize synthetic yields of hydrazinyl coumarins with electron-withdrawing substituents?

A:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yields by 15–20% .

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield hydroxyl groups during hydrazine substitution, minimizing side reactions .

- Flow chemistry : Enables precise control of exothermic reactions (e.g., H₂SO₄-mediated condensations) .

Data Analysis and Computational Approaches

Q. Q8. How are computational tools used to predict the reactivity of 7-Hydrazinyl-4-methyl-2H-chromen-2-one in nucleophilic environments?

A:

Q. Q9. What statistical methods are employed to validate crystallographic data quality?

A:

- R-factor analysis : Acceptable R₁ < 0.05 and wR₂ < 0.15 for high-resolution (<1.0 Å) datasets .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···π interactions) using CrystalExplorer .

Handling Contradictory Evidence

Q. Q10. How should researchers reconcile conflicting reports on the stability of hydrazinyl coumarins under ambient conditions?

A: Stability studies using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.